molecular formula C15H10N2O2S2 B2441403 N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 681157-86-8

N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2441403
CAS No.: 681157-86-8
M. Wt: 314.38
InChI Key: FZWOPKJUQFETNY-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a chromeno[4,3-d]thiazole core fused to a thiophene-2-carboxamide group, a structural motif known to exhibit significant biological potential. Compounds incorporating the thiazole ring, a privileged scaffold in drug discovery, are found in more than 18 FDA-approved drugs and are frequently investigated for their diverse biological activities . This molecular architecture suggests promise in several research areas. Primarily, thiazole derivatives have demonstrated substantial potential as anti-cancer agents in scientific studies. For instance, novel thiazole-based compounds have shown potent activity against human osteosarcoma (SaOS-2) cell lines, with effectiveness in a low microgram per milliliter range (IC₅₀ values as low as 0.190 µg/mL) . The mechanism of action for such compounds often involves the inhibition of key enzymes or receptors critical for disease progression; specific thiazole derivatives are known to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with supportive molecular docking scores . Beyond oncology, the structural elements of this compound, particularly the chromene and thiazole rings, are commonly associated with antimicrobial properties, indicating potential utility in researching new anti-bacterial and anti-fungal agents . Researchers value this compound for its use as a key intermediate in synthesizing more complex molecular hybrids or for probing structure-activity relationships (SAR) to optimize potency and selectivity against biological targets. This product is intended for research applications only and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly for use in vitro (outside of living organisms) and is not designed for human or veterinary therapeutic use.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c18-14(11-6-3-7-20-11)17-15-16-13-9-4-1-2-5-10(9)19-8-12(13)21-15/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWOPKJUQFETNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of acidic or basic catalysts, solvents like dimethylformamide (DMF) or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles (e.g., ionic liquids as solvents) can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane, acetonitrile). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C (for cryogenic reactions) to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. The compound’s thiazole moiety can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with chromene, thiazole, or thiophene moieties, such as:

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicine and industry.

1. Chemical Structure and Properties

The compound features a chromene-thiazole core with a thiophene group, which contributes to its unique chemical properties. The IUPAC name is N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, and its molecular formula is C15H10N2O2SC_{15}H_{10}N_2O_2S . The structural complexity allows for various interactions with biological targets.

2. Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Chromene-Thiazole Core : This involves the reaction of a chromene derivative with a thiazole precursor under acidic conditions.
  • Introduction of the Thiophene Group : The thiophene moiety is integrated through sulfonylation reactions.
  • Final Coupling : The final product is formed by coupling the intermediate with a carboxamide derivative under amide bond-forming conditions .

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole moieties have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Research highlights the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves interaction with key cellular pathways, including those regulating cell cycle and apoptosis .

Antiviral Properties

In vitro studies suggest that this compound may also possess antiviral properties. It has demonstrated activity against viruses by interfering with viral replication processes .

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in target cells. For example:

  • Binding Interactions : The compound can bind to active sites on enzymes or receptors, disrupting normal function.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in pathogenic cells, leading to cell death .

Case Study: Antimalarial Activity

A study evaluated the efficacy of thiazole derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound exhibited EC50 values below 10 μM, indicating potent activity against this parasite .

Case Study: Anticancer Efficacy

In another study focusing on breast cancer cells (MCF-7), this compound was found to reduce cell viability significantly at concentrations as low as 5 μM after 48 hours of treatment. The study suggested that this effect was mediated through apoptotic pathways involving caspase activation .

6. Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeEC50/IC50 ValueReference
AntimicrobialVarious bacteria< 10 μM
AnticancerMCF-7 (breast cancer)5 μM
AntiviralVarious virusesNot specified

Q & A

Q. Q1: What are the recommended synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

A:

  • Key Steps :
    • Core Formation : Construct the chromeno-thiazole moiety via cyclocondensation of substituted chromone precursors with thioamide derivatives. Microwave-assisted synthesis may reduce reaction time and improve yields .
    • Carboxamide Coupling : Use coupling reagents (e.g., EDC/HOBt) to link the thiophene-2-carboxylic acid to the chromeno-thiazole core. Solvent choice (DMF or THF) and temperature (0–25°C) significantly impact purity .
  • Optimization :
    • Yield Improvement : Replace traditional heating with microwave irradiation (e.g., 100°C, 30 min) to accelerate ring closure .
    • Purity Control : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .

Q. Q2: What spectroscopic and crystallographic methods are critical for characterizing this compound?

A:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., chromene C-4H at δ 6.8–7.2 ppm, thiazole C-2 at δ 165–170 ppm) .
    • IR : Carboxamide C=O stretch at ~1680 cm1^{-1}; thiophene C-S vibration at ~680 cm1^{-1} .
  • Crystallography :
    • Single-crystal X-ray diffraction resolves polymorphism. For example, the chromene-thiazole dihedral angle (15–25°) affects solubility .
    • Data deposition in the Cambridge Structural Database (CSD) is recommended for reproducibility .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in biological activity data across studies?

A:

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:
    • Assay Conditions : Variations in ATP concentration (1–10 mM) or pH (7.4 vs. 6.8) .
    • Compound Stability : Degradation under high humidity (e.g., 80% RH, 40°C) reduces potency. Use TGA/DSC to assess stability .
  • Mitigation :
    • Standardize protocols (e.g., NIH/ATP concentration guidelines).
    • Validate purity via LC-MS before assays .

Q. Q4: What computational and experimental strategies elucidate the compound’s mechanism of action?

A:

  • In Silico Methods :
    • Docking Studies : Use AutoDock Vina to model interactions with adenosine receptors (e.g., A2A_{2A} receptor, PDB ID: 3REY). Key residues: Thr88 (hydrogen bonding), Phe168 (π-π stacking) .
    • MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .
  • Experimental Validation :
    • SPR Biosensing : Measure binding kinetics (kon_{on}/koff_{off}) with immobilized receptors .
    • Mutagenesis : Replace Thr88 with Ala to confirm hydrogen bonding’s role in activity .

Q. Q5: How does structural modification (e.g., halogen substitution) impact bioavailability and selectivity?

A:

  • Case Study :

    Modification Impact Evidence
    4-Fluorophenyl ↑ Lipophilicity (LogP +0.5)Improved blood-brain barrier penetration
    N-Methylation ↓ Metabolic degradation (t1/2_{1/2} +2 h)Reduced CYP3A4-mediated oxidation
    Chloro-thiophene ↑ Selectivity for EGFR-TKIC50_{50} reduced from 1.2 μM → 0.4 μM
  • Methodology :

    • Use Hammett constants to predict electronic effects of substituents .
    • Assess solubility via shake-flask method (PBS pH 7.4) .

Key Research Gaps and Future Directions

  • Polymorphism : Investigate how crystal packing (e.g., monoclinic vs. orthorhombic) affects dissolution rates .
  • Metabolite Profiling : Use HR-MS/MS to identify Phase I/II metabolites in hepatocyte models .
  • Cross-Target Selectivity : Screen against off-target kinases (e.g., CDK2, Abl1) to refine SAR .

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